molecular formula C3H6ClNO2S B1289228 Cyclopropylsulfamoyl chloride CAS No. 391912-54-2

Cyclopropylsulfamoyl chloride

Cat. No. B1289228
M. Wt: 155.6 g/mol
InChI Key: BFWHNTUPIABSEG-UHFFFAOYSA-N
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Description

Cyclopropylsulfamoyl chloride is a compound that is related to various cyclopropyl-containing compounds, which have been studied for their unique chemical and physical properties. While the provided papers do not directly discuss cyclopropylsulfamoyl chloride, they do provide insights into the behavior of similar cyclopropyl derivatives, which can be extrapolated to understand the properties of cyclopropylsulfamoyl chloride.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be complex due to the strain in the three-membered ring. For example, cyclopropane carbonyl chloride, a related compound, has been synthesized using a new method involving bis(trichloromethyl) carbonate, which replaces general halogenating agents. This method includes steps such as esterification, cyclization, and hydrolysis, resulting in a product with a purity of 98.5%10. This suggests that similar methods could potentially be adapted for the synthesis of cyclopropylsulfamoyl chloride.

Molecular Structure Analysis

The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered ring, which imparts significant strain and influences the compound's reactivity. For instance, cyclopropyl chloride has been studied using rotational microwave spectra, revealing bond distances and angles that reflect the strain in the molecule . These structural details are crucial for understanding the reactivity and stability of cyclopropylsulfamoyl chloride.

Chemical Reactions Analysis

Cyclopropyl-containing compounds participate in a variety of chemical reactions. For example, methylenecyclopropanes react with phenylsulfenyl chloride to yield cyclobut-1-enylsulfanyl benzene and ring-opened products . Additionally, cyclopropanesulfonyl chloride has been shown to undergo hydrolysis and reactions with tertiary amines, following mechanisms similar to those of simple alkanesulfonyl chlorides . These studies provide a foundation for predicting the reactivity of cyclopropylsulfamoyl chloride in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl derivatives are influenced by their molecular structure. For example, cyclopropylcarbonyl chloride exists as a mixture of two rotational isomers, with the S-cis form being more stable in the vapor and liquid states . The vibrational spectra of these compounds provide insights into their conformational behavior and stability . Understanding these properties is essential for the practical application of cyclopropylsulfamoyl chloride in various chemical processes.

Scientific Research Applications

Activation of Sulfamoyl Chlorides

Cyclopropylsulfamoyl chloride, being a type of sulfamoyl chloride, can be activated through Cl-atom abstraction by a silyl radical. This process facilitates direct access to aliphatic sulfonamides from alkenes, using a single-step hydrosulfamoylation approach. This method is particularly significant in medicinal chemistry for the generation of complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

Synthesis of Cyclopropane Carbonyl Chloride

Cyclopropylsulfamoyl chloride contributes to the synthesis of cyclopropane carbonyl chloride, an important intermediate in various chemical reactions. This intermediate is produced from γ-butyrolactone and is vital in processes like esterification and cyclization (Xiao-hong, 2007).

Production of (Cyclobut-1-enylsulfanyl)benzene

The reaction of methylenecyclopropanes with phenylsulfenyl chloride, where cyclopropylsulfamoyl chloride can be involved, leads to the production of (cyclobut-1-enylsulfanyl)benzene. This reaction demonstrates good total yields and offers a plausible mechanism for the formation of such compounds (Liu & Shi, 2004).

Antimicrobial Applications

In the field of antimicrobial research, cyclopropylsulfamoyl chloride derivatives have been synthesized for potential use as antimicrobial agents. These derivatives include novel thiazole, pyridone, pyrazole, and chromene compounds, which have shown promising results in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Nanofiltration Membrane Fabrication

Cyclopropylsulfamoyl chloride derivatives have been used in the fabrication of novel nanofiltration membranes. These membranes show potential in water treatment, demonstrating high rejection rates for certain salts and good water flux (Chen et al., 2015).

Enantioselective Organocatalytic Cyclopropanation

Cyclopropylsulfamoyl chloride plays a role in the enantioselective cyclopropanation of enals, utilizing benzyl chlorides. This process is catalyzed by chiral secondary amines and is significant in producing formyl cyclopropane derivatives with good yields and stereoselectivities (Meazza et al., 2016).

Chemical Encapsulation Applications

Cyclopropylsulfamoyl chloride derivatives have been explored for the modification of polyvinyl chloride surfaces into layers of macromolecular cyclams. This method is a new trend in chemical encapsulation, enhancing the properties of materials with developed sorption-active nanofilms (Fridman et al., 2015).

Catalyst in Cyclopropanation Reactions

It also finds use as a catalyst in cyclopropanation reactions of olefins, particularly in the synthesis of compounds containing cyclopropyl rings. The catalytic system allows for partial recycling of the catalyst, showing promise for future synthesis of natural products (Ciammaichella et al., 2016).

Safety And Hazards

Cyclopropylsulfamoyl chloride is classified as dangerous according to the GHS05 and GHS07 pictograms . It can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: rinse mouth and do NOT induce vomiting (P301+P330+P331) .

Relevant Papers One relevant paper is "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases" . This paper discusses the synthesis of sulfamoyl-benzamides, including Cyclopropylsulfamoyl chloride, as a selective inhibitor for h-NTPDases .

properties

IUPAC Name

N-cyclopropylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWHNTUPIABSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylsulfamoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yong, SM Devine, X Gao, A Yan… - …, 2019 - Wiley Online Library
Noscapine displays weak anticancer efficacy and numerous research efforts have attempted to generate more potent noscapine analogues. These modifications included the …

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